molecular formula C25H22ClF3N4O3 B12380136 4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide

4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide

Cat. No.: B12380136
M. Wt: 518.9 g/mol
InChI Key: GBAXCPGBQNNUHB-UHFFFAOYSA-N
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Description

4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, difluorophenyl, morpholinyl, and pyridinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The choice of reagents, catalysts, and solvents is crucial in achieving efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H22ClF3N4O3

Molecular Weight

518.9 g/mol

IUPAC Name

4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C25H22ClF3N4O3/c1-14-8-16(33-4-6-36-7-5-33)13-30-23(14)32-25(35)17-10-18(21(28)11-19(17)26)24(34)31-12-15-2-3-20(27)22(29)9-15/h2-3,8-11,13H,4-7,12H2,1H3,(H,31,34)(H,30,32,35)

InChI Key

GBAXCPGBQNNUHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CC(=C(C=C3)F)F)F)Cl)N4CCOCC4

Origin of Product

United States

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